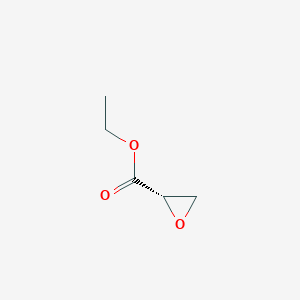

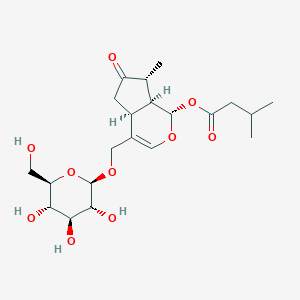

3-Carboxy-5-nitrophenylboronic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Carboxy-5-nitrophenylboronic acid and its derivatives often involves catalytic processes or reactions that introduce boronic acid functional groups into aromatic compounds. For instance, studies have shown the effectiveness of certain organocatalysts, like 3,5-bis(pentafluorosulfanyl)phenylboronic acid, in carbocyclization reactions, offering insights into alternative catalysts that could be slightly more efficient in non-polar solvents compared to 3-nitro phenylboronic acid derivatives (Yang et al., 2012).

Molecular Structure Analysis

Research on the molecular structure of 3-Carboxy-5-nitrophenylboronic acid-related compounds reveals their potential in forming complex structures with interesting properties. For example, organotin(IV) carboxylates of related compounds have been synthesized and characterized, showing how these structures can interconnect to form dimensional frameworks, which may have implications for the molecular structure and reactivity of 3-Carboxy-5-nitrophenylboronic acid (Liu et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 3-Carboxy-5-nitrophenylboronic acid derivatives can be influenced by the presence of nitro groups. Studies on similar compounds show that nitration reactions and subsequent functional group transformations play a crucial role in determining the chemical properties of these molecules. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid, under various conditions, resulted in a mixture of substitution products, highlighting the reactivity patterns that could be relevant for 3-Carboxy-5-nitrophenylboronic acid derivatives (Cooper & Scrowston, 1971).

Physical Properties Analysis

The physical properties of 3-Carboxy-5-nitrophenylboronic acid and its analogs, such as crystal structures and photoluminescent functions, have been studied to understand their potential applications. For instance, inorganic–organic framework complexes based on carboxybenzyl-substituted isophthalic acids demonstrated unique photoelectric properties and potential sensing capabilities for nitrobenzene, suggesting that similar structural features in 3-Carboxy-5-nitrophenylboronic acid could offer interesting physical properties (Hou et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-Carboxy-5-nitrophenylboronic acid derivatives, such as their reactivity in Suzuki coupling reactions and their ability to form cocrystals with other organic molecules, are of significant interest. Research on the synthesis and properties of nitro-functionalized metal-organic frameworks (MOFs) and their reactivity with carboxylic acids and amines highlights the versatility of nitro-substituted phenylboronic acids in constructing complex molecular architectures (Gotthardt et al., 2015).

Applications De Recherche Scientifique

1. Suzuki-Miyaura Cross-Coupling Reaction

- Summary of Application: 3-Carboxy-5-nitrophenylboronic acid is used as a reactant to prepare biaryl derivatives via Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides .

- Methods of Application: The Suzuki-Miyaura cross-coupling reaction involves the formation of a carbon-carbon bond between the boronic acid and aryl or heteroaryl halides .

- Results or Outcomes: The outcome of this reaction is the formation of biaryl derivatives .

2. Copper-Catalyzed Chlorination

- Summary of Application: 3-Carboxy-5-nitrophenylboronic acid is used to prepare 3-Chloro-5-nitrobenzoic acid via a copper-catalyzed chlorination reaction .

- Methods of Application: The copper-catalyzed chlorination reaction involves the use of a copper catalyst to facilitate the chlorination of the boronic acid .

- Results or Outcomes: The outcome of this reaction is the formation of 3-Chloro-5-nitrobenzoic acid .

3. Glucose and Hydrogen Peroxide Detection

- Summary of Application: 3-Carboxy-5-nitrophenylboronic acid-modified purified carbon nanotubes (CNTs) are used to detect glucose and hydrogen peroxide .

- Methods of Application: Glucose is detected by the specific binding of the boronic acid group with cis-diol. Hydrogen peroxide is detected by horseradish peroxidase (HRP) combined with phenylboronic-acid-modified CNTs .

- Results or Outcomes: The fluorescence responses of 3-carboxy-5-nitrophenylboronic acid-modified purified CNTs could be used to effectively measure glucose in the concentration range from 0.01 mM to 0.50 mM with an interval linear index of R2 = 0.996 (LOD = 1.7 μM, S/N = 3). The detected H2O2 with the 3-aminobenzeneboronic acid-modified (6,5) SWCNT with HRP was in the concentration range from 5.0 μM to 40 μM with an interval linear index of R2 = 0.997 (LOD = 0.85 μM, S/N = 3) .

4. Synthesis of Aryl-Clonazepam Derivatives

- Summary of Application: 3-Carboxy-5-nitrophenylboronic acid is used as a reactant to prepare aryl-clonazepam derivatives by palladium-catalyzed Suzuki Cross-coupling reaction with clonazepam in the presence of Pd as a catalyst .

- Methods of Application: The reaction involves the formation of a carbon-carbon bond between the boronic acid and clonazepam .

- Results or Outcomes: The outcome of this reaction is the formation of aryl-clonazepam derivatives .

5. Specific Reduction of Fructose

- Summary of Application: 3-Carboxy-5-nitrophenylboronic acid is used for the specific reduction of fructose in food matrices such as fruit juice .

- Methods of Application: The reduction of fructose is achieved by the formation of esters with diol structures .

- Results or Outcomes: The outcome of this application is a specific reduction of fructose in food matrices .

6. Immobilization of Enzymes on Boronic Acid-Activated Silica Surfaces

- Summary of Application: 3-Carboxy-5-nitrophenylboronic acid is used for the immobilization of glucose oxidase and acetylcholinesterase on boronic acid-activated silica surfaces .

- Methods of Application: The enzymes are immobilized on the silica surfaces through the interaction of the boronic acid with the enzyme .

- Results or Outcomes: The outcome of this application is the immobilization of the enzymes on the silica surfaces, which can be used for various biochemical applications .

4. Synthesis of Biaryl-Olefins with Antiproliferative Activities

- Summary of Application: 3-Carboxy-5-nitrophenylboronic acid is used as a reactant to prepare biaryl-olefins with antiproliferative activities .

- Methods of Application: The synthesis involves the use of palladium-catalyzed decarboxylative coupling .

- Results or Outcomes: The outcome of this reaction is the formation of biaryl-olefins with antiproliferative activities .

5. Synthesis of Inhibitors of Angiogenesis

- Summary of Application: 3-Carboxy-5-nitrophenylboronic acid is used as a reactant to prepare inhibitors of angiogenesis .

- Methods of Application: The synthesis involves the use of palladium-catalyzed decarboxylative coupling .

- Results or Outcomes: The outcome of this reaction is the formation of inhibitors of angiogenesis .

6. Parallel Solid-Phase Synthesis of Azabicyclooctylidenemethylbenzamides

- Summary of Application: 3-Carboxy-5-nitrophenylboronic acid is used for the parallel solid-phase synthesis of azabicyclooctylidenemethylbenzamides as μ- and d-opioid agonists .

- Methods of Application: The synthesis involves the use of copper-catalyzed chlorination .

- Results or Outcomes: The outcome of this application is the formation of azabicyclooctylidenemethylbenzamides .

Safety And Hazards

Orientations Futures

3-Carboxy-5-nitrophenylboronic acid shows promise in the field of drug delivery. Its ability to form shell-crosslinked micelles based on amphiphilic dextran-block-polylactide (Dex-b-PLA) has been used for efficient intracellular drug deliveries . This suggests that it could be a favorable platform as a drug delivery system for cancer therapy .

Propriétés

IUPAC Name |

3-borono-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFCLWDGNHGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378365 | |

| Record name | 3-Carboxy-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxy-5-nitrophenylboronic acid | |

CAS RN |

101084-81-5 | |

| Record name | 3-Carboxy-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Carboxy-5-nitrophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

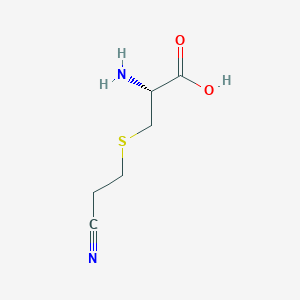

![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)

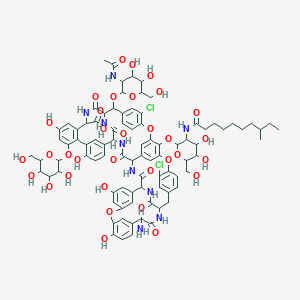

![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)

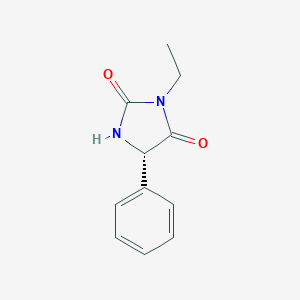

![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)